molecular formula C36H43N3O11 B606970 DBCO-PEG5-NHS ester CAS No. 2144395-59-3

DBCO-PEG5-NHS ester

Cat. No.: B606970
CAS No.: 2144395-59-3
M. Wt: 693.75
InChI Key: OYNJSALGAVUYGZ-UHFFFAOYSA-N
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Description

DBCO-PEG5-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a cleavable linker used in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and an N-hydroxysuccinimidyl ester group, which allows it to react with primary amines to form stable covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG5-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Biological Activity

DBCO-PEG5-NHS ester is a versatile compound widely used in bioconjugation and click chemistry applications. Its biological activity primarily stems from its ability to form covalent bonds with primary amines, such as those found in lysine residues of proteins, facilitating the attachment of various biomolecules. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

Chemical Formula: C36H43N3O11
Molecular Weight: 693.74 g/mol
CAS Number: 1378531-80-6
Purity: >95% (HPLC)
Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform
Appearance: Viscous oil or amorphous solid

The structure of this compound includes a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. The PEG component enhances solubility and flexibility, reducing steric hindrance during conjugation reactions .

This compound reacts specifically with primary amines under neutral to slightly basic conditions (pH 7-9). The NHS ester group facilitates the formation of a stable covalent bond through nucleophilic attack by the amine on the NHS moiety, resulting in the formation of an amide bond. This reaction is efficient and allows for the selective modification of biomolecules .

Applications in Bioconjugation

  • Protein Labeling: this compound is commonly used for labeling proteins and antibodies. The hydrophilic PEG spacer not only improves water solubility but also minimizes aggregation during storage .
  • Surface Modification: It is utilized to modify surfaces of nanoparticles or membranes, enhancing their biocompatibility and functionalization capabilities. For instance, it has been employed in preparing Protein A membrane adsorbers through strain-promoted click chemistry .
  • Drug Delivery Systems: The compound can be integrated into drug delivery systems, allowing for targeted delivery of therapeutic agents by conjugating them to specific biomolecules .

Case Study 1: Protein A Conjugation

In a study involving the conjugation of Protein A using this compound, researchers demonstrated the successful attachment of Protein A to azide-functionalized membranes. Various molar ratios were tested to optimize the reaction conditions. The study utilized MALDI-TOF mass spectrometry to confirm the incorporation of DBCO-PEG5 into Protein A, revealing a clear shift in molecular weight correlating with increased molar ratios .

Case Study 2: Antibody Labeling

A recent investigation into antibody multiplexing utilized this compound for labeling antibodies with MuSIC probes. This method showcased the efficacy of DBCO chemistry in achieving high labeling efficiency while maintaining antibody functionality. The study highlighted how the PEG linker reduced steric hindrance, facilitating successful conjugation without compromising binding affinity .

Research Findings

Research indicates that the use of this compound significantly enhances the stability and solubility of labeled proteins compared to traditional methods. Studies have shown that proteins modified with this compound exhibit improved resistance to aggregation during storage, thus maintaining their biological activity over time .

Summary Table of Biological Activity

Property Details
Reactivity Primary amines
Bond Formation Covalent amide bond
Optimal pH for Reaction 7 - 9
Applications Protein labeling, surface modification, drug delivery systems
Stability Enhanced stability in aqueous solutions

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJSALGAVUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?

A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]

Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?

A2: The use of this compound offers several advantages for creating effective MuSIC probes:

  • Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
  • Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
  • Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]

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